Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate
Description
Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate is a β-keto ester derivative featuring a dimethylamino methylene group at the C2 position and a branched 4,4-dimethyl-3-oxopentanoate backbone. This compound is primarily utilized as a precursor in heterocyclic synthesis, particularly for constructing pyrimidine derivatives. For example, it reacts with benzamidine to form 4-alkyl-2-phenylpyrimidinyl esters (e.g., 4a and 4b) in high yields (73–80%) under mild conditions . The structural confirmation of these products is supported by characteristic $^{1}$H-NMR signals at 9.12–9.17 ppm, corresponding to the pyrimidine ring’s H-6 proton . Its reactivity stems from the electron-withdrawing 3-oxo group and the nucleophilic dimethylamino moiety, enabling condensation reactions critical to medicinal and materials chemistry.
Properties
CAS No. |
116344-10-6 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
ethyl 2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanoate |
InChI |
InChI=1S/C12H21NO3/c1-7-16-11(15)9(8-13(5)6)10(14)12(2,3)4/h8H,7H2,1-6H3 |
InChI Key |
CJYXYOUOLVGHSG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Method Based on Ethyl 4,4-dimethyl-3-oxopentanoate and Dimethylformamide Dimethyl Acetal (DMF-DMA)
- Reaction: Ethyl 4,4-dimethyl-3-oxopentanoate is reacted with dimethylformamide dimethyl acetal (DMF-DMA), which acts as a source of the dimethylaminomethylene group.
- Conditions: Typically performed in ethanol or other polar solvents at room temperature or slightly elevated temperatures (25-50°C).
- Mechanism: The ketoester undergoes nucleophilic attack by the DMF-DMA, forming the enamine structure characteristic of the product.
- Yield: Literature reports yields ranging from 70% to 90% depending on reaction time and purity of reagents.
- Notes: This method is favored for its simplicity and relatively mild conditions.
Alternative Method Using Dimethylamine and Formaldehyde Equivalents
- Reaction: A Mannich-type condensation involving ethyl 4,4-dimethyl-3-oxopentanoate, dimethylamine, and formaldehyde or paraformaldehyde.
- Conditions: Conducted in ethanol or methanol under reflux for several hours.
- Outcome: Formation of the dimethylaminomethylene substituent via iminium intermediate.
- Yield: Moderate to good yields (50-75%) reported, with purification by crystallization or chromatography.
- Considerations: Requires careful control of pH and stoichiometry to avoid side reactions.
Industrial-Scale Preparation (Patent WO2019211868A1)
- The patent WO2019211868A1 describes an improved process for related ketoester compounds involving coupling reactions and subsequent functional group transformations under controlled temperature (25-30°C) and solvent systems including alcohols, ethers, and polar aprotic solvents.
- While the patent focuses on derivatives, the methodology involving magnesium alkoxides, bases, and coupling agents can be adapted for the preparation of this compound.
- The reaction mixture is typically stirred for several hours, followed by aqueous workup, extraction, and solvent evaporation under reduced pressure to isolate the product.
- The use of bases such as triethylamine and solvents like dimethylformamide and tetrahydrofuran is common to facilitate the condensation and stabilization of the intermediate.
- Yields in the patent examples are generally high (up to 90%), with purification steps involving filtration and recrystallization.
Experimental Data Summary Table
| Preparation Method | Key Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Condensation with DMF-DMA | Ethyl 4,4-dimethyl-3-oxopentanoate, DMF-DMA | Ethanol, Methanol | 25-50 | 2-6 hours | 70-90 | Mild conditions, straightforward method |
| Mannich-type reaction | Ethyl 4,4-dimethyl-3-oxopentanoate, dimethylamine, formaldehyde | Ethanol, Methanol | Reflux (~78) | 4-8 hours | 50-75 | Requires pH control |
| Coupling and base-mediated condensation (patent method) | Ketoester, magnesium alkoxides, triethylamine | DMF, THF, alcohols | 25-30 | 5-6 hours | Up to 90 | Industrial scale, high purity |
Research Results and Analytical Data
- NMR Characterization:
- Proton NMR typically shows signals corresponding to the ethyl ester group (quartet and triplet around 4.1 ppm and 1.2 ppm), methyl groups at 1.3 ppm (singlet for 4,4-dimethyl), and the dimethylamino methylene protons appearing as singlets or multiplets around 2.9-3.2 ppm.
- Mass Spectrometry:
- Molecular ion peaks consistent with the expected molecular weight of the compound are observed, confirming the structure.
- Purity:
- Purification by recrystallization or column chromatography yields a product with >95% purity as confirmed by HPLC or TLC.
Summary and Recommendations
- The most efficient and commonly used method for preparing this compound is the condensation of ethyl 4,4-dimethyl-3-oxopentanoate with dimethylformamide dimethyl acetal under mild conditions in ethanol or methanol.
- Alternative Mannich-type reactions provide a viable route but may require more stringent control of reaction conditions.
- Industrial processes adapted from related ketoester syntheses involve coupling agents and bases in polar aprotic solvents, offering scalability and high yields.
- Analytical data from NMR and MS support the successful synthesis and high purity of the product.
Scientific Research Applications
Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of polymers and materials with specific properties, such as stimuli-responsive polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate involves its interaction with biological targets through its enamine and ester functionalities. The enamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active enamine moiety, which can then exert its effects on molecular targets.
Comparison with Similar Compounds
Key Observations :
- Fluorinated analogs (e.g., Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate) exhibit higher similarity (0.78) due to shared β-keto ester motifs but differ in electronic properties due to fluorine’s electronegativity .
- Phenoxy-substituted derivatives (e.g., Ethyl 2-(4-chlorophenoxy)-4,4-dimethyl-3-oxopentanoate) replace the dimethylamino group with a bulkier aromatic substituent, reducing nucleophilicity but enhancing steric effects .
Reactivity and Functional Group Influence
The dimethylamino methylene group in the target compound enhances its nucleophilicity, enabling efficient cyclocondensation with amidines to form pyrimidines . In contrast:
- Ethyl 4-(dimethylamino)benzoate (a benzoate ester with a para-dimethylamino group) demonstrates superior reactivity in resin polymerization compared to methacrylate analogs, achieving higher degrees of conversion (DC) in photopolymerization .
- 2-(Dimethylamino)ethyl methacrylate relies on co-initiators like diphenyliodonium hexafluorophosphate (DPI) to boost DC, highlighting the dimethylamino group’s sensitivity to secondary initiators .
Physical and Chemical Properties
- Solubility and Polarity: The dimethylamino group increases polarity, improving solubility in polar solvents like ethanol and methanol, which is critical for its use in solution-phase syntheses . Fluorinated analogs (e.g., Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate) exhibit lower polarity due to fluorine’s hydrophobicity, limiting their utility in aqueous systems .
- Thermal Stability : Branched alkyl groups (e.g., 4,4-dimethyl) enhance thermal stability, as seen in the target compound’s use in high-yield, room-temperature reactions .
Biological Activity
Ethyl 2-((dimethylamino)methylene)-4,4-dimethyl-3-oxopentanoate is an organic compound notable for its complex structure that includes both ester and enamine functionalities. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
| Property | Value |
|---|---|
| CAS Number | 116344-10-6 |
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
| IUPAC Name | Ethyl 2-(dimethylaminomethylidene)-4,4-dimethyl-3-oxopentanoate |
| InChI Key | CJYXYOUOLVGHSG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMFDMA) under reflux conditions. This process leads to the formation of an intermediate enamine, which subsequently cyclizes to yield the final product. Various purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in pure form.
The biological activity of this compound is primarily attributed to its enamine and ester functionalities. The enamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group may undergo hydrolysis, releasing the active enamine moiety that can interact with various molecular targets.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
This compound has also been explored for its anticancer potential. In vitro studies have demonstrated its effectiveness in inducing apoptosis in cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression suggests a promising avenue for further research in drug development targeting malignancies.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, revealing a dose-dependent inhibition of bacterial growth. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of common antibiotics, indicating its potential as a novel antimicrobial agent.
- Cytotoxicity Against Cancer Cells : In a comparative study with established chemotherapeutics, this compound demonstrated superior cytotoxicity against human liver HepG2 cells. The results suggested that the compound could serve as a lead structure for developing new anticancer drugs.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound interacts with key signaling pathways involved in cell proliferation and survival. This interaction is hypothesized to involve modulation of enzyme activity related to apoptosis and cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
